1-(Pyrrolidin-3-yl)ethanone

Description

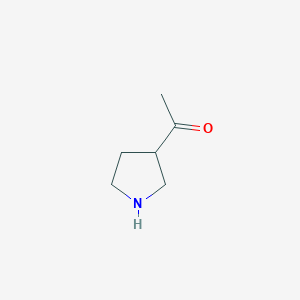

1-(Pyrrolidin-3-yl)ethanone is an organic compound with the molecular formula C6H11NO It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to an ethanone group

Properties

IUPAC Name |

1-pyrrolidin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5(8)6-2-3-7-4-6/h6-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYWRXHLMWJMJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyrrolidin-3-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, a classical method for the preparation of five-membered heterocycles is the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, and a dipolarophile, typically an olefin . This reaction is responsible for the regio- and stereoselectivity of the product.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The pyrrolidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products:

Oxidation: Products include ketones and carboxylic acids.

Reduction: The major product is the corresponding alcohol.

Substitution: Various substituted pyrrolidine derivatives are formed.

Scientific Research Applications

1-(Pyrrolidin-3-yl)ethanone has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-3-yl)ethanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Pyrrolidine: A simpler analog without the ethanone group.

Pyrrolidin-2-one: Contains a carbonyl group at the second position.

Pyrrolidine-2,5-diones: Features two carbonyl groups at the second and fifth positions.

Uniqueness: 1-(Pyrrolidin-3-yl)ethanone is unique due to the presence of the ethanone group at the third position of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to its analogs .

Biological Activity

1-(Pyrrolidin-3-yl)ethanone, a compound with the molecular formula , has garnered attention in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring, which is a five-membered saturated heterocyclic structure containing one nitrogen atom. The compound's molecular weight is approximately 113.16 g/mol. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug development.

Target of Action

The specific biological targets of this compound remain largely unknown; however, it is hypothesized to interact with various biomolecules, potentially influencing cell signaling pathways and gene expression.

Mode of Action

The pyrrolidine moiety is commonly utilized in medicinal chemistry to develop compounds that can treat various diseases. It is believed that this compound may exert its effects through enzyme inhibition or activation, as well as by altering gene expression patterns.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized. However, similar compounds have demonstrated significant variability in absorption, distribution, metabolism, and excretion (ADME) properties based on structural modifications. The introduction of heteroatoms in the molecular structure can enhance solubility and bioavailability, which are critical for therapeutic efficacy.

Antimicrobial and Antiviral Properties

Research indicates that this compound may exhibit antimicrobial and antiviral activities. These properties are being explored for potential therapeutic applications, particularly in the development of new drugs targeting infectious diseases.

Toxicological Studies

Limited data exists regarding the toxicological profile of this compound. Animal studies have not extensively investigated dosage effects or potential adverse reactions at higher concentrations. Understanding the compound's safety profile is essential for its future clinical applications.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Synthetic Cathinones : Research on synthetic cathinones has identified structural analogs that may share similar biological activities with this compound. These compounds have been implicated in cases of poisoning and abuse, underscoring the need for further investigation into their pharmacological effects .

- Receptor Interactions : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, impacting mood and behavior. This interaction could position it as a candidate for treating psychiatric disorders .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Feature | Unique Aspect |

|---|---|---|

| Pyrrolidine | Simpler analog without ethanone | Lacks additional functional group |

| Pyrrolidin-2-one | Carbonyl group at second position | Different reactivity and biological activity |

| N-Methylpyrrolidine | Methyl substitution on nitrogen | Alters solubility and reactivity profile |

This table illustrates how variations in side chains or functional groups can lead to differing biological activities and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.